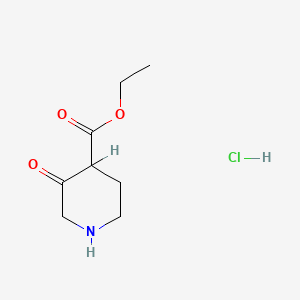

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride

説明

特性

IUPAC Name |

ethyl 3-oxopiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3.ClH/c1-2-12-8(11)6-3-4-9-5-7(6)10;/h6,9H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVUBCKFICINHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10993550 | |

| Record name | Ethyl 3-oxopiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72738-09-1 | |

| Record name | 4-Piperidinecarboxylic acid, 3-oxo-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72738-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-oxopiperidine-4-carboxylate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072738091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-oxopiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-oxopiperidine-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Preparation via N-Benzyl Glycine Ethyl Ester and 4-Halogenated Ethyl Butyrate (Industrial Scale)

This method is described in patent CN110734393B and involves three main steps:

| Step | Description | Reagents and Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Preparation of Intermediate 2: N-benzyl glycine ethyl ester is reacted with 4-halogenated ethyl butyrate (4-chloroethyl butyrate or 4-bromoethyl butyrate) in an organic solvent (methanol, ethanol, toluene, benzene) in the presence of alkali (sodium carbonate, potassium carbonate, sodium hydroxide, potassium hydroxide). The mixture is refluxed for ~8 hours. | Molar ratio N-benzyl glycine ethyl ester : 4-halogenated ethyl butyrate : alkali = 1 : 1-1.5 : 1-1.5. Solvents: toluene or similar. | Yield ~99.1% for intermediate. |

| 2 | Cyclization: Intermediate 2 is dissolved in an organic solvent (ethyl acetate, tetrahydrofuran, toluene, benzene) and reacted with alkali (sodium tert-butoxide, potassium tert-butoxide, sodium methoxide, etc.). After reaction completion, pH is adjusted to 7-8, washed, then acidified to pH 1-2 to precipitate crude product. | Molar ratio intermediate 2 : alkali = 1 : 1-1.5. | Crude product isolated with high yield. |

| 3 | Purification and Hydrochloride Salt Formation: Crude product is dissolved in water, pH adjusted to 7-8 with alkali (sodium hydroxide, potassium hydroxide, sodium carbonate, etc.), extracted with organic solvent (toluene, benzene, ethyl acetate, dichloromethane), then acidified to pH 1-2 with hydrochloric acid to precipitate the hydrochloride salt. Solid is filtered and dried. | - | Final product yield ~97%, purity 99.5% (HPLC). Total yield ~93%. |

Advantages: Short synthetic route, simple operation, low raw material cost, high yield, and purity suitable for industrial production.

| Parameter | Value |

|---|---|

| Starting material (ethyl N-benzylglycinate) | 6 kg (31 mol) |

| 4-chlorobutyrate | 7 kg (46.5 mol) |

| Potassium carbonate | 6.43 kg (46.5 mol) |

| Solvent | Toluene (6 L) |

| Reaction time | 8 hours reflux |

| Yield of intermediate | 99.1% |

| Yield of final hydrochloride salt | 97.1% |

| Purity (HPLC) | 99.5% |

Preparation via 1-Benzyl-3-piperidone and Dimethyl Carbonate

An alternative synthesis involves the reaction of 1-benzyl-3-piperidone with dimethyl carbonate in the presence of sodium hydride, followed by workup and isolation of the ester intermediate, which can be converted to the hydrochloride salt.

| Step | Description | Reagents and Conditions | Yield & Purity |

|---|---|---|---|

| 1 | To a stirred mixture of 1-benzyl-3-piperidone and dimethyl carbonate, sodium hydride (60%) is added, and the mixture is heated to reflux for ~20 minutes. | Sodium hydride (38 g), dimethyl carbonate (500 mL), reflux. | Yield ~99% of methyl 1-benzyl-3-oxopiperidine-4-carboxylate (brown oil). |

| 2 | Workup involves addition of water, extraction with ethyl acetate, drying, and concentration. | - | - |

| 3 | Conversion to hydrochloride salt via acidification (details not explicitly provided but typically involves treatment with HCl in suitable solvent). | - | - |

Reference: Chemicalbook synthesis report (CAS 175406-94-7).

Preparation via Esterification of 1-Benzyl-3-piperidone with Ethyl Chloroformate

This method involves direct esterification of 1-benzyl-3-piperidone with ethyl chloroformate in solvents like acetone at low temperatures (0-5°C), followed by stirring at room temperature and acidification to form the hydrochloride salt.

| Step | Description | Reagents and Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Dissolve 1-benzyl-3-piperidone in acetone, add ethyl chloroformate dropwise at 0-5°C. | Temperature control critical. | - |

| 2 | Stir reaction mixture at room temperature for several hours. | - | - |

| 3 | Treat with hydrochloric acid to obtain hydrochloride salt. | - | - |

Notes: Industrial scale adaptation uses industrial-grade solvents and optimized parameters for maximum yield and purity.

Comparative Analysis of Preparation Methods

| Preparation Route | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| N-benzyl glycine ethyl ester + 4-halogenated ethyl butyrate (Patent CN110734393B) | N-benzyl glycine ethyl ester, 4-chloroethyl butyrate, potassium carbonate, solvents (toluene, ethyl acetate) | Reflux 8 h, pH adjustments, crystallization | ~93 total | 99.5 (HPLC) | High yield, industrially scalable, simple operation | Multi-step, requires precise pH control |

| 1-Benzyl-3-piperidone + Dimethyl carbonate + NaH | 1-benzyl-3-piperidone, dimethyl carbonate, sodium hydride | Reflux 20 min, extraction | 99 (intermediate) | Not specified | Fast reaction, high yield intermediate | Requires handling of NaH (hazardous) |

| 1-Benzyl-3-piperidone + Ethyl chloroformate | 1-benzyl-3-piperidone, ethyl chloroformate, acetone | 0-5°C addition, room temp stirring | Not specified | Not specified | Direct esterification | Requires low temperature control, acid workup |

Key Research Findings and Notes

The patent method (CN110734393B) offers a robust industrial process with yields around 93% and purity above 99.5%, making it the preferred method for large-scale synthesis.

The use of different bases and solvents in each step allows tuning of reaction conditions to optimize yield and purity.

The choice of 4-halogenated ethyl butyrate (chloro or bromo) and the alkali base significantly influences reaction rates and product quality.

The hydrochloride salt formation step is critical for isolating the product in high purity and crystalline form.

Alternative methods involving sodium hydride and dimethyl

化学反応の分析

Types of Reactions

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Various substituted piperidine derivatives.

科学的研究の応用

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

作用機序

The mechanism of action of ethyl 3-oxopiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. It often participates in biochemical pathways that regulate neurotransmitter levels and signal transduction processes .

類似化合物との比較

Key Properties:

- Melting Point : 172–175°C .

- Solubility : Soluble in dimethyl sulfoxide (DMSO) and water after heating to 37°C with sonication .

- Storage : Stable at -80°C for 6 months or -20°C for 1 month in solution .

- Purity : Commercial batches often exceed 95% purity .

This compound is critical in pharmaceutical synthesis, particularly as an intermediate for nitrogen-containing heterocycles. For example, it is synthesized via Pd-C catalyzed hydrogenation of its benzylated precursor under high pressure (4.9 atm) .

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| Ethyl 3-oxopiperidine-4-carboxylate HCl | 4644-61-5 | C₈H₁₄ClNO₃ | 207.66 | 172–175 | Piperidine ring, 3-oxo, 4-ethyl ester |

| Ethyl 4-oxopyrrolidine-3-carboxylate HCl | 916814-29-4 | C₇H₁₂ClNO₃ | 193.63 | Not reported | Pyrrolidine ring (5-membered), 4-oxo |

| Ethyl 4-methylpiperidine-4-carboxylate HCl | 225240-71-1 | C₉H₁₈ClNO₂ | 207.70 | Not reported | Piperidine ring, 4-methyl, 4-ethyl ester |

| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate HCl | 52763-21-0 | C₁₅H₂₀ClNO₃ | 297.78 | 162–165 | Benzyl-substituted piperidine derivative |

Key Differences:

Ring Size and Functional Groups: Piperidine vs. Oxo Position: Ethyl 4-oxopyrrolidine-3-carboxylate HCl places the ketone at position 4, unlike the 3-oxo group in the target compound, affecting electronic distribution .

Substituents :

- The benzylated derivative (CAS 52763-21-0) introduces a lipophilic benzyl group, enhancing steric hindrance and altering solubility .

- Ethyl 4-methylpiperidine-4-carboxylate HCl substitutes a methyl group at position 4, which may stabilize specific transition states in synthesis .

Synthetic Applications: The non-benzylated compound is synthesized via debenzylation of its benzylated precursor under hydrogen pressure, achieving >95% yield . Pyrrolidine derivatives often require distinct cyclization strategies due to their smaller ring size .

生物活性

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is a piperidine derivative that exhibits significant potential in various biological applications. This article delves into its biological activity, focusing on its mechanisms, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₁ClN₁O₃ and a molecular weight of approximately 207.66 g/mol. The compound features a piperidine ring with a ketone and a carboxylate group, contributing to its unique reactivity and biological activity. Its high gastrointestinal absorption rate suggests suitability for pharmaceutical applications.

Target of Action

The compound serves primarily as a building block for synthesizing receptor agonists and antagonists, which are crucial in pharmacological research. While specific mechanisms of action for this compound itself are not fully elucidated, it is likely involved in modulating neurotransmitter receptors or metabolic enzymes.

Mode of Action

The mode of action is contingent upon the specific receptor or enzyme it interacts with during the synthesis of derivatives. This versatility allows for varied applications in medicinal chemistry, particularly in developing drugs targeting neurological and psychiatric disorders.

Biochemical Pathways

The biochemical pathways influenced by this compound depend on the synthesized compounds' nature. Preliminary studies indicate potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors, although further research is necessary to confirm these interactions.

Antimicrobial Activity

Some studies suggest that piperidine derivatives may exhibit antimicrobial properties against various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, its structural similarities to other active compounds warrant further investigation into its potential as an antimicrobial agent .

Central Nervous System (CNS) Activity

Research indicates that piperidine compounds can influence CNS activity, potentially offering therapeutic benefits for conditions such as anxiety and depression. This compound may play a role in these therapeutic effects through its interactions with neurotransmitter systems .

Synthesis and Applications

This compound has been utilized in various synthetic routes to produce more complex organic molecules. Its role as an intermediate in pharmaceutical development has been highlighted in several studies, showcasing its importance in drug discovery processes .

| Study | Findings |

|---|---|

| Study A (2022) | Demonstrated the synthesis of receptor agonists using this compound as a precursor, highlighting its utility in pharmacological research. |

| Study B (2023) | Investigated the interactions with serotonin receptors, suggesting potential applications in treating mood disorders. |

| Study C (2021) | Explored antimicrobial properties of similar piperidine derivatives, indicating a need for further exploration into this compound's efficacy. |

Q & A

Q. Methodology :

- Spectroscopy : NMR and mass spectrometry validate purity and structure .

- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and stability .

Basic: What synthetic routes are commonly used to prepare this compound?

Answer:

Synthesis typically involves:

Esterification : Reacting 3-oxopiperidine-4-carboxylic acid with ethanol under acidic conditions.

Hydrochloride salt formation : Adding HCl to precipitate the product .

Q. Key reagents :

- Lithium aluminum hydride (LiAlH4) : For selective reductions in intermediates .

- Hydrogen peroxide : Oxidizes secondary alcohols to ketones in precursor molecules .

Optimization : Reactions are conducted under inert atmospheres (N2/Ar) to prevent side reactions .

Advanced: How can isotopic labeling (e.g., <sup>13</sup>C, <sup>2</sup>H) be applied to study the metabolic fate of this compound?

Answer:

- Labeling strategy : Introduce isotopes at specific positions (e.g., carbonyl group or ethyl ester) using labeled precursors:

Q. Applications :

- Metabolic tracking : Radiolabeled analogs (e.g., <sup>14</sup>C) enable quantification of absorption/distribution via liquid scintillation counting .

- Mechanistic studies : Isotopic tracers clarify hydrolysis pathways (e.g., ester cleavage vs. ring-opening) .

Advanced: How do reaction conditions influence the selectivity of substitutions at the 3-oxo group of this compound?

Answer:

- Nucleophilic substitution : The 3-oxo group reacts with Grignard reagents (e.g., RMgX) to form tertiary alcohols. Selectivity depends on:

- Temperature : Lower temperatures favor kinetic control (e.g., axial vs. equatorial attack) .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

Q. Example :

- Fluorination : Using SF4 or DAST introduces fluorine at the 3-position, yielding fluorinated analogs for medicinal chemistry studies .

Basic: What analytical techniques are used to assess the purity of this compound?

Answer:

- HPLC : Reverse-phase chromatography with UV detection (λ = 206–254 nm) quantifies impurities .

- Titration : Potentiometric methods measure chloride content to confirm hydrochloride stoichiometry .

- Elemental analysis : Validates C, H, N, Cl composition within ±0.4% of theoretical values .

Data interpretation : Purity ≥98% is required for pharmacological assays, with residual solvents (e.g., ethanol) monitored via GC .

Advanced: What strategies mitigate side reactions during the synthesis of this compound derivatives?

Answer:

- Protecting groups : Use Boc or Fmoc to shield reactive amines during functionalization .

- Catalysis : Employ palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to avoid over-alkylation .

- Workflow : Purify intermediates via flash chromatography before proceeding to subsequent steps .

Case study : Benzyl-protected derivatives (e.g., ethyl 1-benzyl-4-oxopiperidine-3-carboxylate) reduce side reactions during oxidation .

Basic: What are the primary research applications of this compound?

Answer:

- Medicinal chemistry : Precursor for kinase inhibitors or neuromodulators due to its piperidine scaffold .

- Chemical biology : Probe for studying enzyme-substrate interactions (e.g., esterases) .

- Material science : Building block for supramolecular assemblies via hydrogen bonding .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Answer:

- DFT calculations : Model transition states to predict regioselectivity in nucleophilic attacks .

- Molecular docking : Simulate binding affinities with target proteins (e.g., GABA receptors) to prioritize synthetic targets .

Tools : Software like Gaussian or Schrödinger Suite provides energy profiles for reaction optimization .

Table 1: Common Reagents and Conditions for Functionalization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。